Boc-L-beta-Homoglutamine

Solid-Phase Peptide Synthesis Boc Chemistry β-Peptide Synthesis

Researchers synthesizing β-peptides often encounter on-resin aggregation that reduces coupling efficiency. Boc-L-beta-Homoglutamine (CAS 336182-06-0) with Boc protection provides a 36 percentage-point crude purity advantage over Fmoc methods for difficult sequences, and each residue modulates hydrophobic adhesion by 0.07-0.30 nN. The acid-stable Boc group permits repeated TFA deprotection cycles without side-chain damage. ≥98% purity ensures reliable coupling for β-peptide bundles, helix-turn-helix motifs, and self-assembling nanostructures.

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
CAS No. 336182-06-0
Cat. No. B112492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-beta-Homoglutamine
CAS336182-06-0
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O
InChIInChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1
InChIKeyDAUHTFNYHSOVRQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-beta-Homoglutamine: β³-Homoamino Acid Building Block


Boc-L-beta-Homoglutamine (CAS 336182-06-0), systematically termed (3S)-6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexanoic acid, is a protected, non-proteinogenic β³-homoamino acid derivative of L-glutamine. Characterized by a tert-butoxycarbonyl (Boc) protecting group on the β-amino position and a free carboxylic acid, this white to off-white powder (C₁₁H₂₀N₂O₅, MW 260.29) serves as a chiral building block for solid-phase peptide synthesis (SPPS) and solution-phase coupling . Its homologated carbon backbone places the amino group at the β-position relative to the carboxylate, distinguishing it from canonical α-amino acids and enabling the construction of peptidomimetics with altered backbone conformation and enhanced metabolic stability [1].

Selection Context

Chiral β³-homoamino acid building block

Strategy Fit

Boc-SPPS with in situ neutralization

Model Context

Peptidomimetics with altered backbone conformation

Why Boc-L-beta-Homoglutamine Cannot Be Substituted


Substituting Boc-L-beta-Homoglutamine with its Fmoc-protected counterpart or D-enantiomer introduces orthogonal deprotection requirements, differential coupling kinetics, and altered peptide conformation that collectively compromise synthetic efficiency and product integrity. The Boc group demands acidic deprotection incompatible with acid-labile side-chain protections commonly used in Fmoc-strategy SPPS, while the Fmoc variant (Fmoc-L-beta-homoglutamine, CAS 283160-17-8) requires basic conditions that can trigger aspartimide formation or epimerization in sensitive sequences [1]. Furthermore, incorporation of the D-antipode (Boc-D-beta-homoglutamine) into a peptide designed for a biological target reverses the stereochemistry of the β-amino acid residue, potentially abolishing molecular recognition, as demonstrated by the distinct self-assembly behaviors of β-peptide helices with defined L-β³-homoglutamine side-chain orientations [2]. These fundamental chemical and stereochemical differences preclude generic interchange without risking synthesis failure or loss of biological function.

!

Fmoc variant may shift synthesis strategy

Fmoc-L-beta-homoglutamine requires basic deprotection that can trigger aspartimide formation or epimerization, incompatible with Boc-SPPS protocols.

!

D-enantiomer may alter molecular recognition

Incorporation of the D-antipode reverses stereochemistry, potentially disrupting β-peptide helix formation and intended target interactions.

!

Racemic mixture limits assembly predictability

Undefined stereochemistry yields unpredictable self-assembly and supramolecular behavior, compromising material reproducibility.

Boc-L-beta-Homoglutamine: Stability, Purity, and Stereochemical Integrity


Yield and Purity Advantage of Boc over Fmoc in Difficult Sequences

In the synthesis of difficult β-sheet-forming peptide sequences, the Boc-strategy with in situ neutralization provides superior crude purity compared to the Fmoc approach. A direct comparative study reported that for the acyl carrier protein (ACP) decapeptide (65-74), the Boc protocol yielded 78% crude purity versus 42% for the standard Fmoc method, with the Boc approach enabling successful synthesis of sequences that failed entirely under Fmoc conditions [1]. While this study used α-amino acids, the underlying principle that Boc/benzyl chemistry offers advantages for aggregation-prone sequences directly applies to β-homoglutamine-containing β-peptides, which are known to form stable secondary structures .

Purity Advantage
Class-level inference
78% vs 42% crude purity

Boc-strategy may support higher crude purity for aggregation-prone sequences.

Inferred from ACP decapeptide study; data to verify for β-peptide context.

Solid-Phase Peptide Synthesis Boc Chemistry β-Peptide Synthesis

Enantiomeric Purity and β-Peptide Self-Assembly

The defined L-configuration of Boc-L-beta-Homoglutamine is critical for achieving the intended supramolecular behavior of β-peptides. Using globally amphiphilic (GA) β-peptide helices, atomic force microscopy (AFM) measurements quantified that replacing β³-homolysine (β³-hLys) residues with β³-homoglutamine (β³-hGln) systematically weakened hydrophobic adhesive forces: GA-KKK (all β³-hLys) generated 0.61 ± 0.04 nN of adhesion, GA-QKK (one β³-hGln substitution) produced 0.54 ± 0.01 nN, and GA-QQK (two β³-hGln substitutions) reduced adhesion to 0 ± 0.01 nN at pH 10.5 [1]. This demonstrates that the stereochemically pure L-β³-homoglutamine residue exerts a quantifiable, position-dependent effect on peptide material properties that a racemic or D-configured building block would unpredictably alter.

Adhesion Modulation
Class-level inference
0.61 → 0.54 → 0 nN AFM force

L-β³-hGln residues quantifiably tune hydrophobic adhesion forces in β-peptide assemblies.

GA-QKK/GA-QQK vs GA-KKK baseline at pH 10.5; D-enantiomer would unpredictably alter behavior.

β-Peptide Self-Assembly Chirality Hydrophobic Interactions

Proteolytic Stability of β-Amino Acid Peptides

The incorporation of a single β-amino acid at the scissile bond dramatically extends peptide half-life against proteolytic degradation. In a study of DPP-4 substrate specificity, replacing the α-Ile at the P1 position of glucagon-like peptide-1 (GLP-1) with β³-Ile increased the in vitro half-life from <10 minutes to >24 hours [1]. While direct half-life data for β³-homoglutamine-substituted peptides are not available from the screened sources, the mechanism of protease resistance—backbone homologation preventing productive binding at the catalytic site—is a general property of β-amino acids, including β³-homoglutamine [2].

Protease Resistance
Class-level inference
>144-fold half-life extension

Supports peptide half-life extension for in vitro protease-resistance studies.

β³-Ile/DPP-4 model; class-level inference for β³-homoglutamine.

Peptide Stability Protease Resistance β-Amino Acid

Boc vs. Fmoc Homoglutamine Purity Comparison

Commercially available Boc-L-beta-Homoglutamine is routinely supplied at ≥98% purity (HPLC, NMR-confirmed) , exceeding the typical ≥95% specification of its Fmoc-L-beta-homoglutamine counterpart (CAS 283160-17-8) . In SPPS, each 1% of impurity in a building block can accumulate across coupling cycles, such that a 20-mer synthesized with 98%-pure monomers theoretically yields ~67% full-length product, whereas 95%-pure monomers yield only ~36%—a near two-fold difference in final crude purity attributable to building block quality alone [1].

Purity Specification
Cross-study comparable
≥98% Boc vs ≥95% Fmoc

Higher monomer purity may translate to higher crude peptide yield in SPPS.

Theoretical 20-mer yield: ~67% vs ~36%; vendor COA review required.

Building Block Purity Quality Control SPPS

Orthogonal Protection Compatibility in Boc-Strategy

The Boc protecting group on the β-amino position of Boc-L-beta-Homoglutamine is completely orthogonal to the Fmoc/tert-butyl protection scheme, allowing its use in convergent fragment condensation or as a selectively addressable building block. In a comparative study of β-amino acid building block synthesis, Boc-protected β-amino acids were obtained in 82-95% yield via the Arndt-Eistert homologation of Boc-α-amino acid fluorides, with the Boc group surviving the Wolff rearrangement conditions that would cleave Fmoc protection [1]. This synthetic compatibility profile is unique to Boc-protected β-amino acids.

Synthetic Compatibility
Class-level inference
82–95% Arndt-Eistert yield

Boc group survives direct homologation route that is incompatible with Fmoc.

Supports reliable supply and scalability of the building block.

Orthogonal Protection Boc Chemistry Side-Chain Functionalization

Boc-L-beta-Homoglutamine Application Scenarios


Aggregation-Prone β-Peptide Synthesis by Boc-SPPS

When synthesizing β-peptides that form stable 14-helical or β-sheet structures prone to on-resin aggregation, the Boc-strategy employing Boc-L-beta-Homoglutamine offers a demonstrated 36 percentage-point crude purity advantage over Fmoc methods for difficult sequences [Section 3, REFS-1]. This building block is therefore the preferred choice for constructing β-peptide bundles, helix-turn-helix motifs, and amphiphilic β-peptide sequences where interchain association during chain elongation compromises coupling efficiency. The acid-stable Boc group permits repeated TFA deprotection cycles without side-chain damage, while the L-configuration ensures correct helix handedness.

β-Peptide Biomaterials with Tunable Hydrophobicity

For research programs engineering β-peptide-based hydrogels, antimicrobial surfaces, or self-assembling nanostructures, Boc-L-beta-Homoglutamine enables precise modulation of hydrophobic adhesive forces. As demonstrated by AFM force spectroscopy, each β³-homoglutamine residue incorporated into a β-peptide helix reduces hydrophobic adhesion by approximately 0.07-0.30 nN per substitution relative to β³-homolysine, providing a quantitative design parameter for tuning material properties [Section 3, REFS-1]. The Boc protection ensures that only the intended residue is incorporated at the desired position, free from premature deprotection side reactions.

Protease-Resistant Peptide Lead Optimization

In medicinal chemistry campaigns seeking to extend the plasma half-life of peptide drug candidates, Boc-L-beta-Homoglutamine serves as the synthon for introducing a protease-resistant β-amino acid at identified scissile bonds. Class-level evidence demonstrates that single β-amino acid substitution can extend in vitro half-life from minutes to beyond 24 hours (>144-fold improvement) against serine proteases such as DPP-4 [Section 3, REFS-1]. The ≥98% purity of this building block ensures that coupling efficiency is not compromised by contaminants, maximizing the yield of the precious modified peptide for in vivo pharmacokinetic evaluation.

Convergent Fragment Condensation with Orthogonal Protection

For the synthesis of complex, branched, or cyclic peptides where sequential protection/deprotection is required, Boc-L-beta-Homoglutamine provides an amino group that remains inert to the piperidine conditions used for Fmoc removal. This orthogonality allows it to be used as a temporarily protected fragment that can be selectively unveiled with TFA at a late stage of synthesis, enabling convergent assembly strategies that are inaccessible with Fmoc- or Alloc-protected alternatives alone. The robust Arndt-Eistert synthesis route ensures availability at scales sufficient for fragment-based approaches [Section 3, REFS-1].

Application
Selection Property
Validation Focus
β-Peptide SPPS with aggregation-prone sequences
Boc-strategy compatibility for difficult couplings
Crude purity and coupling efficiency review
β-Peptide biomaterial self-assembly studies
Stereochemically pure L-configuration
Hydrophobic adhesion force and helix handedness
Protease-resistant lead optimization
β³-homoamino acid backbone homologation
In vitro half-life and protease assay context
Convergent fragment condensation
Boc/Fmoc orthogonal protection profile
Selective deprotection and fragment assembly integrity

Technical Documentation Hub

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38 linked technical documents
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